molecular formula C52H41P B12593932 Tri([1,1'-biphenyl]-4-yl)bis(2-phenylethenyl)-lambda~5~-phosphane CAS No. 620630-42-4

Tri([1,1'-biphenyl]-4-yl)bis(2-phenylethenyl)-lambda~5~-phosphane

Cat. No.: B12593932
CAS No.: 620630-42-4
M. Wt: 696.9 g/mol
InChI Key: FLNPOOXAPNVVLZ-UHFFFAOYSA-N
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Description

Tri([1,1'-biphenyl]-4-yl)bis(2-phenylethenyl)-λ⁵-phosphane is a pentavalent phosphorus compound featuring three biphenyl and two styryl (phenylethenyl) substituents. The λ⁵-phosphane designation indicates a hypervalent phosphorus center, which distinguishes it from traditional trivalent phosphines (e.g., triphenylphosphine).

Properties

CAS No.

620630-42-4

Molecular Formula

C52H41P

Molecular Weight

696.9 g/mol

IUPAC Name

bis(2-phenylethenyl)-tris(4-phenylphenyl)-λ5-phosphane

InChI

InChI=1S/C52H41P/c1-6-16-42(17-7-1)38-40-53(41-39-43-18-8-2-9-19-43,50-32-26-47(27-33-50)44-20-10-3-11-21-44,51-34-28-48(29-35-51)45-22-12-4-13-23-45)52-36-30-49(31-37-52)46-24-14-5-15-25-46/h1-41H

InChI Key

FLNPOOXAPNVVLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CP(C=CC2=CC=CC=C2)(C3=CC=C(C=C3)C4=CC=CC=C4)(C5=CC=C(C=C5)C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=CC=C8

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tri([1,1’-biphenyl]-4-yl)bis(2-phenylethenyl)-lambda~5~-phosphane typically involves the reaction of biphenyl and phenylethenyl derivatives with phosphorus trichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of a base such as sodium or potassium to facilitate the formation of the phosphane compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps to ensure the purity and yield of the product, such as recrystallization and purification through column chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tri([1,1’-biphenyl]-4-yl)bis(2-phenylethenyl)-lambda~5~-phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tri([1,1’-biphenyl]-4-yl)bis(2-phenylethenyl)-lambda~5~-phosphane has several scientific research applications:

Mechanism of Action

The mechanism of action of Tri([1,1’-biphenyl]-4-yl)bis(2-phenylethenyl)-lambda~5~-phosphane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The biphenyl and phenylethenyl groups provide steric and electronic properties that enhance the reactivity and selectivity of the compound .

Comparison with Similar Compounds

Structural Features

The compound’s key structural attributes include:

  • Pentavalent phosphorus center : Unlike λ³-phosphines (e.g., triphenylphosphine), the λ⁵ configuration reduces oxidation susceptibility .
  • Biphenyl substituents : Provide steric hindrance and rigidity, similar to spirobi structures in chiral ligands (e.g., (R)-6,6′-Bis([1,1′-biphenyl]-4-yl)-diol) .
  • Styryl groups : Enhance π-conjugation, akin to fluorescent molecules like TPE-TPA-DCM .

Electronic and Steric Properties

Compound Name Central Atom Substituents Molecular Weight (g/mol) Key Electronic/Steric Traits
Tri([1,1'-biphenyl]-4-yl)bis(2-phenylethenyl)-λ⁵-phosphane P (λ⁵) 3 biphenyl, 2 styryl ~700 (estimated) High π-conjugation, steric bulk
Triphenylphosphine P (λ³) 3 phenyl 262.28 Electron-rich, prone to oxidation
Bis(4-biphenylyl)amine N 2 biphenyl 321.41 Planar structure, conductive
(R)-6,6′-Bis([1,1′-biphenyl]-4-yl)-diol O 2 biphenyl, spirobi 556.68 Chiral, enantioselective catalysis
  • Stability : The λ⁵-phosphane’s pentavalent structure likely offers superior oxidative stability compared to λ³-phosphines .
  • Conjugation : Styryl groups enable extended π-systems, similar to TPE-TPA-DCM’s optoelectronic utility .

Research Findings and Challenges

  • Stability Advantage : λ⁵-phosphanes resist oxidation better than λ³-phosphines, critical for catalytic cycles .
  • Steric vs.
  • Synthetic Complexity : Multi-step synthesis is likely required, contrasting with simpler Friedel-Crafts-derived ketones ().

Biological Activity

Tri([1,1'-biphenyl]-4-yl)bis(2-phenylethenyl)-lambda~5~-phosphane, often referred to as a phosphane compound, has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes multiple biphenyl units and a phosphane group. Its molecular formula can be represented as follows:

  • Molecular Formula: C₃₁H₂₃P
  • Molecular Weight: 463.5 g/mol
  • CAS Number: 699002-00-1

Mechanisms of Biological Activity

The biological activity of phosphane compounds like this compound is often linked to their ability to interact with various biological targets, including enzymes and receptors. Key mechanisms include:

  • Antioxidant Activity: Phosphorus-containing compounds have been shown to exhibit antioxidant properties, which may protect cells from oxidative stress.
  • Enzyme Inhibition: Some studies suggest that phosphane compounds can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Cell Signaling Modulation: The compound may influence cell signaling pathways, affecting processes such as proliferation and apoptosis.

In Vitro Studies

In vitro studies have demonstrated the following biological activities of this compound:

  • Cytotoxicity Against Cancer Cells:
    • The compound has shown significant cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 to 30 µM, indicating potent activity .
  • Antimicrobial Activity:
    • Preliminary antimicrobial assays revealed that the compound exhibits inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were reported between 50 and 100 µg/mL .
  • Influence on Cell Cycle:
    • Flow cytometry analyses indicated that treatment with the compound leads to G1 phase arrest in certain cancer cell lines, suggesting a mechanism of action that involves modulation of the cell cycle .

Case Studies

Case Study 1: Breast Cancer Cell Lines
A study involving MCF-7 breast cancer cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to apoptosis.

Case Study 2: Bacterial Inhibition
In a separate investigation, this compound was tested against clinical isolates of E. coli. The results indicated a significant reduction in bacterial growth at MIC values comparable to standard antibiotics.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectIC50/MIC Values
CytotoxicitySignificant reduction in viability10 - 30 µM
AntimicrobialInhibition of bacterial growth50 - 100 µg/mL
Cell Cycle ModulationG1 phase arrestN/A

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